Oleyl chloride

Descripción general

Descripción

It is a colorless to pale yellow liquid primarily used in organic synthesis and material science . This compound is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.

Métodos De Preparación

Oleyl chloride can be synthesized through several methods, primarily involving the reaction of oleic acid with chlorinating agents. The most common synthetic routes include:

Thionyl Chloride Method: Oleic acid is reacted with thionyl chloride (SOCl₂) under reflux conditions.

Phosphorus Trichloride or Pentachloride Method: Oleic acid is treated with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅).

Oxalyl Chloride Method: Oleic acid is reacted with oxalyl chloride (COCl)₂ in the presence of a solvent like carbon tetrachloride.

Industrial production of this compound often involves large-scale reactions using these methods, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Oleyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. For example, the reaction with ethanol produces oleyl ethanoate.

Hydrolysis: In the presence of water, this compound hydrolyzes to form oleic acid and hydrochloric acid.

Reduction: this compound can be reduced to oleyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common reagents used in these reactions include alcohols, amines, water, and reducing agents. The major products formed are esters, amides, oleic acid, and oleyl alcohol.

Aplicaciones Científicas De Investigación

Organic Synthesis

Oleyl chloride serves as a versatile reagent in organic synthesis. Its primary function is to act as an acylating agent, facilitating the formation of esters and amides through reactions with alcohols and amines.

- Synthesis of Esters : this compound can be used to synthesize esters from alcohols. For example, chlorogenic acid oleyl alcohol ester (CGOA) was synthesized using this compound as a reagent, achieving a conversion rate of 76.62% under optimized conditions .

- Formation of Amides : It can react with amines to form corresponding amides, which are valuable in pharmaceuticals and agrochemicals.

Polymer Chemistry

In polymer science, this compound is utilized for modifying polymers to enhance their properties.

- Surface Functionalization : this compound has been employed to functionalize magnetic nanoparticles, improving their stability and dispersibility in organic matrices. This modification enables the nanoparticles to be used in applications such as drug delivery and environmental remediation .

- Hydrophobic Modification : The compound is also used to impart hydrophobic characteristics to natural fibers like jute, enhancing their resistance to moisture and biodegradation .

Biomedical Applications

This compound's derivatives have shown promise in various biomedical applications.

- Drug Delivery Systems : Functionalized nanoparticles using this compound can serve as carriers for targeted drug delivery. Their surface modifications allow for enhanced cellular uptake and reduced side effects during treatment .

- Anti-nausea Treatments : Research has indicated that derivatives like oleoyl glycine and oleoyl alanine exhibit anti-nausea properties, making them potential candidates for treating conditions such as chemotherapy-induced nausea .

Environmental Applications

This compound has been explored for its potential in environmental applications.

- Oil Spill Remediation : The functionalization of magnetic nanoparticles with this compound enhances their ability to collect crude oil from spills, demonstrating effectiveness in environmental cleanup efforts .

- Biodegradable Materials : The modification of natural polymers with this compound can lead to the development of biodegradable materials that possess improved mechanical properties and resistance to degradation .

Case Study 1: Functionalization of Magnetic Nanoparticles

A study demonstrated the functionalization of iron oxide nanoparticles with this compound for use in oil recovery. The nanoparticles were treated with this compound under ultrasound conditions, resulting in improved stability and performance in oil collection tasks. This approach highlighted the efficiency of this compound in modifying nanoparticle surfaces for specific applications .

Case Study 2: Synthesis of Chlorogenic Acid Oleyl Ester

In another study, chlorogenic acid was esterified with this compound under solvent-free conditions, achieving a high conversion rate (93.59%) without the use of catalysts. This method showcased the potential of this compound in synthesizing bioactive compounds that could be utilized in food and pharmaceutical industries .

Mecanismo De Acción

The primary mechanism of action of oleyl chloride involves its reactivity as an acylating agent. The carboxyl group of this compound readily reacts with various nucleophiles, such as alcohols and amines, to form esters and amides . This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.

Comparación Con Compuestos Similares

Oleyl chloride is similar to other fatty acid chlorides, such as:

Lauroyl Chloride (CH₃(CH₂)₁₀COCl): Derived from lauric acid, used in the synthesis of detergents and surfactants.

Palmitoyl Chloride (CH₃(CH₂)₁₄COCl): Derived from palmitic acid, used in the production of cosmetics and pharmaceuticals.

Stearoyl Chloride (CH₃(CH₂)₁₆COCl): Derived from stearic acid, used in the manufacture of lubricants and plasticizers.

Compared to these compounds, this compound is unique due to its unsaturated carbon-carbon double bond, which imparts different chemical reactivity and physical properties. This unsaturation allows for additional functionalization and modification, making this compound a versatile compound in various applications.

Actividad Biológica

Oleyl chloride, a fatty acid derivative, has garnered attention for its diverse biological activities. This compound is primarily used in organic synthesis and as a surfactant, but its potential therapeutic and biological properties are increasingly being explored.

Chemical Structure and Properties

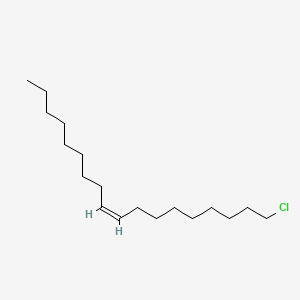

This compound is an alkyl halide derived from oleic acid. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₃₅Cl

- Molecular Weight : 284.85 g/mol

The presence of a long hydrocarbon chain contributes to its lipophilicity, which influences its interaction with biological membranes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

- Study Findings : Oleoylamines, synthesized from this compound, demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compounds were effective in the micromolar range and showed the ability to disrupt bacterial membranes, enhancing the penetration of other agents like ethidium bromide into bacterial cells .

- Mechanism of Action : The antimicrobial action is believed to be associated with the structural properties of oleoylamines, which allow them to interact with bacterial membranes, leading to increased permeability and subsequent cell death.

Cytotoxicity and Tumor Selectivity

This compound derivatives have also been studied for their cytotoxic effects on cancer cells:

- Quantitative Structure–Activity Relationship (QSAR) : A study involving eighteen oleoylamides assessed their cytotoxicity against various human oral squamous cell carcinoma (OSCC) lines. The results indicated that these compounds exhibited selective cytotoxicity, with varying degrees of effectiveness across different cell lines .

- Cytotoxicity Assay : The cytotoxicity was evaluated using the MTT assay, which measures cell viability. The tumor-selectivity index (TS) was calculated to determine the preferential toxicity towards cancer cells compared to normal cells.

Anti-inflammatory Properties

This compound and its derivatives may also possess anti-inflammatory properties:

- Mechanism : Some studies suggest that fatty acid amides can inhibit phospholipase A2, an enzyme involved in the inflammatory response. This inhibition could potentially reduce inflammation in various biological contexts .

Case Studies

-

Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of oleoylamines derived from this compound.

- Results : Significant inhibition of bacterial growth was noted at low concentrations, indicating potential use as an antimicrobial agent in clinical settings.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects of oleoylamides on OSCC cell lines.

- Results : Certain derivatives showed high tumor selectivity, suggesting their potential as therapeutic agents in cancer treatment.

Summary of Biological Activities

Propiedades

Número CAS |

16507-61-2 |

|---|---|

Fórmula molecular |

C18H35Cl |

Peso molecular |

286.9 g/mol |

Nombre IUPAC |

1-chlorooctadec-9-ene |

InChI |

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |

Clave InChI |

IFABLCIRROMTAN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCl |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCCCl |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCCl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of oleyl chloride in chemical synthesis?

A1: this compound serves as a versatile building block in synthesizing various compounds. For instance, it's used to modify other molecules by attaching its long hydrophobic chain. Some notable applications include:

- Surfactant Production: this compound reacts with various molecules to create surfactants. For example, reacting it with hydrolysates of chromed waste creates surface-active substances [], while reacting it with cellulose or lignin forms hydrophobic coatings [].

- Biofoam Development: this compound reacts with tannin, a natural polyphenol, to create water-repellent, flexible biofoams []. These foams demonstrate improved water resistance and interesting mechanical properties.

- Drug Delivery Enhancement: Conjugating this compound to polyethylene glycol-block-poly(ɛ-caprolactone) copolymers creates nanocarriers with improved curcumin encapsulation, enhancing its bioavailability for potential anticancer applications [].

- Synthesis of Bioactive Compounds: this compound plays a crucial role in synthesizing insect pheromones like Muscalure (cis-9-tricosene), a sex attractant for houseflies []. This application highlights its utility in producing complex molecules with biological activity.

Q2: Can this compound participate in metathesis reactions?

A: Yes, this compound is a suitable substrate for olefin metathesis reactions. Research shows that modified or unmodified Re2O7–Al2O3 catalysts effectively catalyze the metathesis of this compound with alkenes like 1-hexene and 2-butene []. This reaction pathway holds potential for synthesizing telechelic compounds and other bioactive substances.

Q3: How does the structure of this compound influence its applications?

A3: this compound's structure directly impacts its applications.

Q4: What are the environmental considerations associated with this compound?

A4: While this compound offers various applications, it's crucial to consider its environmental impact.

Q5: What analytical techniques are employed to characterize this compound and its derivatives?

A5: Various analytical techniques are essential for characterizing this compound and the compounds synthesized using it. Some of the commonly used methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the structure of this compound derivatives and provides information about the arrangement of atoms within the molecule [, ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for identifying and quantifying this compound and its derivatives in complex mixtures, as demonstrated in the analysis of insect pheromone extracts [].

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in this compound-derived compounds, confirming successful chemical modifications like esterification [].

- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is useful for analyzing high-molecular-weight compounds like the tannin-oleyl chloride derivatives used in biofoam production [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.